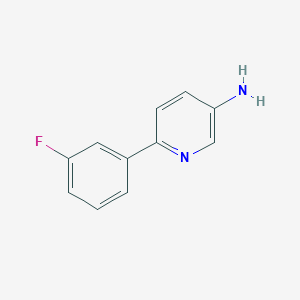

6-(3-Fluorophenyl)pyridin-3-amine

Description

Overview of Pyridinamine Scaffolds in Medicinal Chemistry Exploration

Pyridinamine scaffolds, which feature a pyridine (B92270) ring substituted with an amino group, are recognized as "privileged structures" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from their recurring presence in a wide array of biologically active compounds and FDA-approved drugs. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the amino group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets. nih.gov The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its therapeutic efficacy. researchgate.netnih.gov The inherent characteristics of the pyridinamine core, such as its ability to improve water solubility, make it a valuable component in the design of new therapeutic agents. nih.gov

Contextualization of 6-(3-Fluorophenyl)pyridin-3-amine within Emerging Chemical Entities

This compound emerges as a noteworthy chemical entity at the intersection of pyridinamine scaffolds and fluorine chemistry. This compound features a pyridin-3-amine core, with a 3-fluorophenyl group attached at the 6-position of the pyridine ring. The specific placement of the fluorine atom on the phenyl ring and the linkage to the pyridinamine structure create a unique combination of electronic and steric features. The investigation of such molecules is driven by the potential for synergistic effects between the fluorinated phenyl ring and the pyridinamine scaffold, which could lead to novel biological activities.

Research Aims and Scope of Academic Investigation into this compound

Academic investigation into this compound is primarily focused on understanding its fundamental chemical and physical properties, exploring efficient synthetic routes, and evaluating its potential as a building block for more complex molecules with potential therapeutic applications. The research aims to thoroughly characterize this compound and to lay the groundwork for its potential use in areas such as medicinal chemistry and materials science. The scope of these investigations typically includes its synthesis, purification, and detailed analysis of its structural and physicochemical characteristics.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIGZVVRMOBRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673334 | |

| Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-17-9 | |

| Record name | 6-(3-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 3 Fluorophenyl Pyridin 3 Amine

Strategic Retrosynthetic Analysis of the 6-(3-Fluorophenyl)pyridin-3-amine Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound (Target Molecule 1 ), the analysis reveals several logical disconnections, primarily centered around the formation of the carbon-carbon (C-C) bond linking the phenyl and pyridine (B92270) rings, or the carbon-nitrogen (C-N) bond of the amine group.

The most prominent retrosynthetic strategy involves disconnecting the C6-C(aryl) bond. This approach points towards a transition-metal-catalyzed cross-coupling reaction, a powerful and widely used method for forming C-C bonds. advancechemjournal.com This leads to two key precursor fragments: a substituted pyridinamine core (2 ) and a functionalized fluorophenyl moiety (3 ). The nature of the 'X' and 'Y' groups on these fragments depends on the chosen coupling reaction. For instance, in a Suzuki-Miyaura coupling, precursor 2 would be a halopyridine (X = Br, Cl, I) and precursor 3 would be a boronic acid or ester (Y = B(OH)₂). libretexts.org

An alternative strategy involves the disconnection of the C3-N bond. This suggests the amination of a pre-formed 6-(3-fluorophenyl)pyridine intermediate (4 ). This approach relies on methods for the regioselective introduction of an amino group onto a pyridine ring, which can be challenging but offers a different synthetic pathway. researchgate.netnih.gov

A third, less common, approach would involve constructing the pyridine ring itself from acyclic precursors, with the 3-fluorophenyl group already appended to one of the starting materials. Methods like the Hantzsch or Kröhnke pyridine syntheses fall into this category, building the heterocyclic core in the final stages. advancechemjournal.combeilstein-journals.org For the purpose of this analysis, we will focus on the more convergent and modern cross-coupling and late-stage functionalization strategies.

Detailed Examination of Precursor Synthesis Pathways

The success of any synthetic route hinges on the efficient and reliable preparation of its key building blocks.

Synthesis of the 3-Fluorophenyl Moiety

The 3-fluorophenyl group is typically introduced using an organometallic precursor. The most common and versatile of these for cross-coupling reactions is 3-fluorophenylboronic acid.

3-Fluorophenylboronic acid (C₆H₆BFO₂) iucr.orgsigmaaldrich.comnih.gov is a commercially available, white crystalline solid that is stable to air and moisture, making it highly suitable for Suzuki-Miyaura coupling reactions. sigmaaldrich.comuwindsor.ca Its synthesis generally starts from 1-bromo-3-fluorobenzene (B1666201). The standard procedure involves the formation of an organolithium or Grignard reagent by reacting 1-bromo-3-fluorobenzene with an organometallic base like n-butyllithium or magnesium metal at low temperatures. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

For Negishi coupling, the corresponding organozinc reagent, (3-fluorophenyl)zinc halide, is required. wikipedia.orgyoutube.com This is typically prepared in situ by the transmetalation of the corresponding organolithium or Grignard reagent with a zinc salt like zinc chloride (ZnCl₂). youtube.comsynarchive.com

| Precursor Name | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | White solid, m.p. 214-218 °C, stable sigmaaldrich.com |

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | 175.00 | Liquid, common starting material |

| (3-Fluorophenyl)zinc halide | C₆H₄FZnX | Varies | Typically prepared and used in situ youtube.com |

Synthesis of the Pyridinamine Core

The pyridinamine core required for the primary retrosynthetic route is a 6-halopyridin-3-amine. 6-Bromopyridin-3-amine (also known as 5-amino-2-bromopyridine) is a well-established and commercially available compound, making it an ideal coupling partner. nih.govmedchemexpress.comwikidata.org

Should a synthesis be required, several general methods for producing substituted aminopyridines can be employed. One common approach is the reduction of a corresponding nitropyridine. For example, 2-bromo-5-nitropyridine (B18158) can be reduced to 6-bromopyridin-3-amine using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. The 2-bromo-5-nitropyridine precursor itself can be synthesized from 2-amino-5-nitropyridine (B18323) via a Sandmeyer-type reaction.

Another strategy involves the direct amination of a dihalopyridine. For instance, selective nucleophilic aromatic substitution (SNAr) on a molecule like 2,5-dibromopyridine (B19318) could potentially install the amino group at the C5 position, though regioselectivity can be a challenge.

| Precursor Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 6-Bromopyridin-3-amine | C₅H₅BrN₂ | 173.01 | 13534-97-9 nih.gov |

| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 5350-93-6 |

| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 4487-59-6 |

Optimization of Key Coupling Reactions for the Formation of this compound

The crucial step in the synthesis is the formation of the biaryl scaffold. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and versatile tools for this transformation.

Functionalization Strategies for the Pyridine Ring

An alternative to the cross-coupling of a pre-aminated pyridine is the functionalization of a pyridine ring that already contains the 3-fluorophenyl substituent. This late-stage functionalization can be advantageous in certain synthetic designs.

C3-Amination: The direct amination of a pyridine ring at the C3 position is notoriously difficult due to the electronic properties of the heterocycle, which favor nucleophilic attack at C2, C4, and C6. nih.gov However, recent advances have provided novel solutions. One innovative method involves a dearomatization-rearomatization sequence using Zincke imine intermediates. researchgate.netnih.govchemrxiv.org In this strategy, the pyridine is activated, opened to a reactive Zincke imine, and then subjected to a photochemical reaction with an aminating agent, leading to regioselective C3 amination upon ring closure. researchgate.netnih.gov

Another approach is the conversion of a C3-halogen or other leaving group to an amine. For example, if one could synthesize 3-bromo-6-(3-fluorophenyl)pyridine, a Buchwald-Hartwig or Ullmann-type amination could be employed to install the amino group.

An in-depth examination of the chemical compound this compound reveals a landscape of advancing synthetic strategies. This article focuses on the sophisticated methodologies employed in its synthesis, with a particular emphasis on sustainable practices and the development of novel analogues.

Elucidating the Molecular Structure of 6 3 Fluorophenyl Pyridin 3 Amine Through Advanced Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Identification

A spectrum is needed to identify the characteristic absorption frequencies (cm⁻¹) for the amine (N-H), carbon-nitrogen (C-N), aromatic (C=C), and carbon-fluorine (C-F) bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

The precise experimental mass-to-charge ratio (m/z) is required to confirm the elemental composition (C₁₁H₉FN₂).

Until these research findings are published and made accessible, a detailed and accurate spectroscopic analysis as outlined cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Determination of 6-(3-Fluorophenyl)pyridin-3-amine and its Co-crystals

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound. Despite a thorough search of scientific literature and crystallographic databases, specific experimental X-ray diffraction data for this compound has not been publicly reported. Consequently, the definitive solid-state structure, including its crystal system, space group, and unit cell dimensions, remains to be elucidated.

In the absence of experimental data for the parent molecule, the principles of X-ray crystallography and its application to similar structures can be discussed. The technique involves directing a beam of X-rays onto a single crystal of the material. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision, revealing the molecule's conformation and how it packs in the solid state.

Furthermore, the formation of co-crystals represents a significant area of interest in crystal engineering. A co-crystal is a multi-component crystal in which the constituent molecules, in a definite stoichiometric ratio, are held together by non-covalent interactions, primarily hydrogen bonding. For a molecule like this compound, which possesses both hydrogen bond donor (the amine group) and acceptor (the pyridine (B92270) nitrogen) sites, the potential for forming co-crystals with various co-formers (e.g., carboxylic acids, amides) is substantial. X-ray crystallography is indispensable for confirming the formation of a co-crystal and for characterizing the intricate network of intermolecular interactions that stabilize the new crystalline form. The resulting co-crystals may exhibit modified physicochemical properties, such as solubility, stability, and bioavailability, compared to the parent compound.

While awaiting experimental determination, a hypothetical representation of the type of data that would be obtained from a successful X-ray crystallographic analysis of this compound is presented in the table below. This table is for illustrative purposes only and does not represent actual experimental data.

Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. For this compound, these methods, particularly Density Functional Theory (DFT), can provide significant insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

DFT calculations are a powerful tool for understanding the electronic behavior of molecules. A study focusing on pyridine derivatives highlighted the reactivity of similar compounds through the analysis of their frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 6-fluoropyridin-3-amine, it was found to exhibit the lowest HOMO-LUMO gap among the analyzed derivatives, which suggests a higher reactivity. chemsrc.com This principle can be extended to this compound.

The HOMO and LUMO are crucial in determining a molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller energy gap between these orbitals indicates that the molecule can be more easily excited, suggesting higher chemical reactivity.

The charge distribution across the this compound molecule, which can be visualized through molecular electrostatic potential (MEP) maps, would likely show electronegative regions around the nitrogen atom of the pyridine ring and the fluorine atom, indicating potential sites for electrophilic attack. Conversely, the amine group would represent a nucleophilic center.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Gap | Expected to be relatively small | Indicates higher chemical reactivity and potential for biological activity. |

| Electron Density | High around the pyridine nitrogen and fluorine atom | Suggests sites for electrophilic interactions. |

| Amine Group | Nucleophilic character | A likely site for hydrogen bonding and other interactions. |

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl and pyridine rings allows for different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, corresponding to the global energy minimum.

This analysis is typically performed by systematically rotating the dihedral angle between the two aromatic rings and calculating the potential energy at each step. The resulting potential energy surface would reveal the most stable conformer(s). It is anticipated that the most stable conformation would involve a non-planar arrangement of the two rings to minimize steric hindrance, although a certain degree of conjugation between the rings might favor planarity. The precise dihedral angle would be a balance between these opposing effects.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can also predict spectroscopic properties, which can be compared with experimental data for validation.

NMR Chemical Shifts: The theoretical prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation. For pyridine derivatives, established methods and substituent chemical shift (SCS) values can be used for estimation. nih.gov However, more accurate predictions for this compound would be obtained through specific DFT calculations, which would account for the electronic effects of both the fluorophenyl and amino groups.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies. For pyridine derivatives, characteristic vibrational bands for C-H, C=N, and C=C stretching and bending modes are well-documented. nih.gov For this compound, specific frequencies corresponding to the C-F bond and the N-H bonds of the amine group would also be predicted.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, including its flexibility and interactions with its environment, such as a solvent.

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules. It is expected that the polar amine and pyridine nitrogen would form hydrogen bonds with water, influencing the molecule's solubility and conformational preferences in a biological context. The simulation would also provide a dynamic view of the rotation around the phenyl-pyridine bond, offering a more realistic picture of its conformational flexibility than static calculations alone.

Cheminformatics Analysis of this compound in Chemical Space

Cheminformatics provides tools to analyze the properties of a molecule in the context of large chemical databases, which is particularly useful in drug discovery.

Ligand Efficiency and Lipophilicity Metrics

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size (typically the number of heavy atoms). It is a measure of how efficiently a molecule binds to its target. While the specific binding affinity of this compound to a particular target is not known without experimental data, its LE could be estimated if a target were identified. General principles of medicinal chemistry suggest that for a given affinity, a smaller molecule (and thus higher LE) is often a more desirable starting point for drug development. rgdscience.com

Lipophilicity: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). A calculated logP (cLogP) for this compound is available from chemical databases and is predicted to be around 3.05. chemsrc.com This value suggests moderate lipophilicity, which is often a favorable characteristic for orally administered drugs.

Table 2: Predicted Cheminformatics Properties of this compound

| Metric | Predicted Value | Significance in Drug Discovery |

| cLogP | ~3.05 chemsrc.com | Indicates moderate lipophilicity, potentially favorable for oral absorption. |

| Ligand Efficiency (LE) | Dependent on target affinity | A key metric for optimizing fragments and leads in drug design. |

Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters

In the realm of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. nih.gov Early-stage evaluation of these parameters can significantly reduce the likelihood of late-stage failures, thereby saving time and resources. deeporigin.com Computational, or in silico, models have become indispensable tools for predicting the ADMET profile of novel chemical entities before their synthesis. researchgate.net These predictive models leverage a variety of computational techniques, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations, to forecast the pharmacokinetic and toxicological properties of a molecule based on its structure. nih.govnih.gov

For a molecule like this compound, a full in silico ADMET profile can be generated using various software platforms such as admetSAR, SwissADME, and pKCSM. termedia.plnih.gov These tools analyze the molecule's physicochemical properties—such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA)—to predict its behavior in the human body. While specific experimental data for this compound is not publicly available, a predictive profile can be constructed based on its structural features and data from analogous compounds.

The presence of the fluorophenyl group and the aminopyridine core suggests a balance of lipophilic and hydrophilic character, which would influence its absorption and distribution. The fluorine atom can modulate metabolic stability and receptor binding, while the amine group can affect solubility and potential for hydrogen bonding.

Below is a table of predicted ADMET parameters for this compound, generated based on computational models and data from related aminopyridine and fluorophenyl derivatives.

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The molecule's size and lipophilicity suggest it may penetrate the central nervous system. |

| Plasma Protein Binding | Moderate | A moderate level of binding to plasma proteins like albumin is anticipated. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely inhibitor | The pyridine nitrogen can interact with the heme iron of cytochrome P450 enzymes. |

| CYP450 3A4 Inhibition | Possible inhibitor | Aromatic rings are common substrates and inhibitors for this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Possible substrate | The basic amine group may allow for active secretion by renal transporters. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Generally, aminopyridine structures of this type are not predicted to be mutagenic. |

| Hepatotoxicity | Low risk | No structural alerts for liver toxicity are immediately apparent. |

This data is illustrative and generated from computational models based on the structure of this compound and is intended for theoretical discussion.

Computational Approaches to Reaction Mechanism Elucidation for this compound Synthesis

The synthesis of biaryl compounds such as this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly versatile and widely used method. nih.govresearchgate.net This reaction typically involves the coupling of an aryl halide or pseudohalide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, a plausible route would be the Suzuki coupling of 6-chloro- or 6-bromopyridin-3-amine with 3-fluorophenylboronic acid.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the intricate mechanisms of such catalytic reactions. researchgate.net DFT calculations allow researchers to map the potential energy surface of the reaction, identify transition states, and calculate the activation energies for each elementary step. This provides a detailed, step-by-step understanding of the reaction pathway and can help in optimizing reaction conditions for better yield and selectivity. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 6-bromopyridin-3-amine) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid (e.g., 3-fluorophenylboronic acid) is transferred to the Pd(II) center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Computational studies can provide critical insights into each of these stages for the specific synthesis of this compound.

| Computational Method | Application to Synthesis Elucidation | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state geometries, and activation barriers for each step of the catalytic cycle. | Identification of the rate-determining step, understanding the role of the ligand on the palladium catalyst, and predicting the effect of substituents on reaction efficiency. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Analysis of the HOMO and LUMO energies of the reactants and intermediates. | Provides insights into the reactivity of the coupling partners and the nature of the key bond-forming steps. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and bonding interactions within the catalytic intermediates. | Elucidates the electronic effects of the fluorine substituent and the pyridine nitrogen on the stability and reactivity of the intermediates. |

| Implicit and Explicit Solvation Models | Modeling the effect of the solvent on the reaction energetics. | Helps in understanding the role of the solvent in stabilizing charged intermediates and transition states, aiding in the selection of an optimal reaction medium. |

By applying these computational approaches, a detailed mechanistic picture of the synthesis of this compound can be constructed. For instance, DFT studies on similar Suzuki reactions have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst can significantly influence the rate of both oxidative addition and reductive elimination. nih.gov Furthermore, computational analysis can help to understand potential side reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials.

Conclusion

6-(3-Fluorophenyl)pyridin-3-amine stands as a compound of significant interest in the field of chemical research, primarily due to the strategic combination of a privileged pyridinamine scaffold and a fluorine-substituted aromatic ring. While direct applications of this specific molecule are still emerging, its importance as a versatile building block for the synthesis of potentially bioactive compounds is clear. The ongoing exploration of its synthesis, properties, and the biological activities of its derivatives will likely continue to yield valuable insights and contribute to the development of new chemical entities with therapeutic potential. The principles of incorporating pyridinamine structures and fluorine substitution remain central to modern medicinal chemistry, ensuring that compounds like this compound will continue to be relevant in the quest for novel and improved therapeutic agents.

Investigation of Biological Activities and Mechanisms of 6 3 Fluorophenyl Pyridin 3 Amine in in Vitro Systems

Target-Specific In Vitro Assays and Enzyme Inhibition Studies

Target-specific in vitro assays are crucial for elucidating the direct molecular interactions of a compound. However, specific data for 6-(3-fluorophenyl)pyridin-3-amine in these assays is not currently published.

The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is implicated in numerous diseases, including cancer. bpsbioscience.com The modulation of this pathway can be assessed using various in vitro assays.

β-catenin Stabilization: A key event in canonical Wnt signaling is the stabilization of the β-catenin protein. bpsbioscience.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon pathway activation, this degradation is inhibited, leading to β-catenin accumulation and translocation to the nucleus. Assays measuring the levels of stabilized β-catenin are a common method to screen for Wnt pathway modulators. However, no specific data on the effect of this compound on β-catenin stabilization has been reported.

TCF/LEF Reporter Assays: T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) are transcription factors that partner with nuclear β-catenin to activate Wnt target gene expression. bpsbioscience.comnih.gov Reporter gene assays, such as those using a luciferase reporter driven by TCF/LEF response elements (e.g., TOPFlash assays), are a standard method for quantifying Wnt pathway activation. nih.govbpsbioscience.comresearchgate.net While these assays are widely used for screening chemical libraries for Wnt modulators, specific results for this compound are not publicly available. bpsbioscience.comnih.gov

No data available for this compound.

| Assay Type | Target | Reporter System | Result for this compound |

| β-catenin Stabilization | β-catenin | - | Not available |

| TCF/LEF Reporter Assay | TCF/LEF-mediated transcription | Luciferase | Not available |

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their inhibition is a major strategy in drug discovery, particularly in oncology. google.comresearchgate.net Kinase inhibition profiles, often determined through large panels of kinase activity assays, are used to assess the potency and selectivity of a compound. There are no published studies detailing the kinase inhibition profile of this compound. While research on other pyridine-containing compounds as kinase inhibitors exists, this information cannot be extrapolated to the specific compound of interest. researchgate.netnih.govnih.govacs.org

No data available for this compound.

| Kinase Target | Assay Method | IC50 / % Inhibition for this compound |

| Not available | Not available | Not available |

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern medicines. google.com Assays to determine a compound's ability to modulate GPCR activity, either as an agonist, antagonist, or allosteric modulator, are a key part of in vitro characterization. nih.gov For instance, studies on structurally different aminopyridine derivatives have explored their potential as GPCR modulators. nih.gov However, there is no specific information available regarding the interaction of this compound with any GPCR.

No data available for this compound.

| GPCR Target | Assay Type | Effect of this compound |

| Not available | Not available | Not available |

Cellular Assays for Pathway Perturbation and Phenotypic Screening

Cellular assays provide a more integrated view of a compound's biological effects within a living system. These assays can reveal how a compound perturbs cellular pathways and influences cellular phenotypes.

Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-Seq) are powerful tools to analyze changes in gene expression following compound treatment. These methods can provide insights into the cellular pathways affected by the compound. For example, a modulator of the Wnt pathway would be expected to alter the expression of known Wnt target genes. researchgate.net At present, there are no published studies that have used RT-qPCR or RNA-Seq to analyze the effects of this compound on gene expression in any cell line.

No data available for this compound.

| Method | Cell Line | Key Genes Analyzed | Outcome for this compound |

| RT-qPCR | Not available | Not available | Not available |

| RNA-Seq | Not available | Not available | Not available |

Western Blot: This technique is widely used to detect and quantify the levels of specific proteins in a cell lysate. For a compound suspected of modulating a signaling pathway, Western blotting can confirm changes in the levels or post-translational modifications (e.g., phosphorylation) of key pathway proteins. For a Wnt pathway modulator, one might examine the levels of β-catenin or the phosphorylation status of proteins like GSK3β. nih.gov

Immunofluorescence: This imaging technique uses antibodies to visualize the subcellular localization of specific proteins. For instance, immunofluorescence can be used to observe the nuclear translocation of β-catenin upon Wnt pathway activation or to study the expression of specific cellular markers. reading.ac.uk

Despite the utility of these methods, no Western blot or immunofluorescence data for this compound have been made publicly available.

No data available for this compound.

| Technique | Protein(s) of Interest | Cellular Context | Findings for this compound |

| Western Blot | Not available | Not available | Not available |

| Immunofluorescence | Not available | Not available | Not available |

Cell-Based Assays for Specific Biological Processes (e.g., cell differentiation, pathway activation)

Cell-based assays are crucial for determining the effect of a compound on cellular functions. For aminopyridine derivatives, these assays often focus on evaluating antiproliferative and cytotoxic effects against various cancer cell lines.

Research into compounds structurally related to this compound has demonstrated significant biological activity. For instance, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their ability to inhibit Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML). nih.gov One of the potent compounds from this series, C14, showed strong inhibitory activity against human AML cell lines MOLM-13 and MV4-11, both of which harbor the FLT3-ITD mutation. nih.gov The antitumor effects were linked to the compound's ability to induce apoptosis in these cells. nih.gov

Similarly, studies on 3-aminoimidazo[1,2-α]pyridine compounds revealed their potential as anticancer agents. nih.gov The cytotoxicity of these compounds was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma). nih.gov Compound 12 from this series, which features a p-chlorophenyl group, was particularly effective against the HT-29 cell line. nih.gov

The data below, derived from studies on these analogous compounds, illustrates the typical findings from such cell-based assays.

Table 1: Cytotoxicity of Pyridinamine Analogues in Cancer Cell Lines

| Compound/Analogue | Cell Line | Biological Process | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound C14 (isoxazolo[3,4-b]pyridin-3-amine derivative) | MV4-11 (AML) | Antiproliferation | 0.325 | nih.gov |

| Compound C14 (isoxazolo[3,4-b]pyridin-3-amine derivative) | MOLM-13 (AML) | Antiproliferation | 0.507 | nih.gov |

| Compound 12 (3-aminoimidazo[1,2-α]pyridine derivative) | HT-29 (Colon) | Cytotoxicity | 4.15 | nih.govresearchgate.net |

| Compound 14 (3-aminoimidazo[1,2-α]pyridine derivative) | B16F10 (Melanoma) | Cytotoxicity | 21.75 | nih.gov |

Mechanism of Action Elucidation through Biochemical and Cell Biological Approaches

Understanding how a compound exerts its biological effects requires identifying its direct molecular targets and the subsequent signaling cascades it modulates.

Identification of Direct Protein Targets via Pull-Down Assays or Affinity Chromatography

To identify the specific proteins that this compound interacts with, biochemical techniques like pull-down assays and affinity chromatography are employed. These methods are designed to isolate potential binding partners from complex cellular mixtures. thermofisher.comnih.gov

In a typical pull-down assay, a "bait" protein, which could be a known target or the compound itself immobilized on a solid support, is used to capture "prey" proteins from a cell lysate. thermofisher.comnih.gov This technique can confirm predicted protein-protein interactions or screen for unknown binding partners. thermofisher.com Affinity chromatography works on a similar principle, using a small molecule (like the compound of interest) immobilized on a column matrix to purify its binding proteins from a cell extract. nih.gov

While no studies have been published detailing the specific protein targets of this compound using these methods, research on its analogues provides insight into likely targets. For example, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine were designed to target Fms-like tyrosine kinase 3 (FLT3), and their activity was confirmed through kinase inhibition assays. nih.gov

Investigation of Upstream and Downstream Signaling Events

Once a direct target is identified, the next step is to map the upstream and downstream signaling pathways affected by the compound's binding. For the analogue C14, its inhibition of the FLT3 receptor tyrosine kinase was shown to suppress the FLT3 signaling pathway, which is critical for the proliferation and survival of certain leukemia cells. nih.gov The biochemical analyses demonstrated that these effects led to the induction of apoptosis in MV4-11 cells. nih.gov For other related pyridine (B92270) derivatives, the proposed mechanism of action also involves the modulation of specific signaling pathways that control cellular responses. evitachem.com

Comparative Biological Activity Profiling of this compound with Related Pyridinamine Analogues

Comparing the biological activity of a lead compound with its structural analogues is essential for understanding structure-activity relationships (SAR). This involves synthesizing a series of related compounds and evaluating them in the same biological assays.

Studies on various pyridinamine and related heterocyclic scaffolds have generated extensive comparative data. For example, the antiproliferative screening of a large set of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines showed that the compound's effectiveness was strongly dependent on the nature of the cycloamino substituent. nih.gov In another study, a series of 3-aminoimidazo[1,2-α]pyridine compounds were synthesized and tested, revealing that substituents at the C-2 and C-3 positions significantly influenced their anticancer activity. nih.gov Compound 12 , with a nitro group at C-2 and a p-chlorophenyl at C-3, showed the highest potency against the HT-29 cell line. nih.govresearchgate.net

The following table presents comparative data for different pyridinamine analogues, highlighting how small structural modifications can impact their biological potency.

Table 2: Comparative Antiproliferative Activity of Pyridinamine Analogues

| Compound Analogue | Key Structural Feature | Target Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound C14 | Isoxazolo[3,4-b]pyridin-3-amine core | MV4-11 (AML) | 0.325 | nih.gov |

| Compound 12 | Imidazo[1,2-α]pyridine, C-2 Nitro, C-3 p-chlorophenyl | HT-29 (Colon) | 4.15 | nih.govresearchgate.net |

| Compound 14 | Imidazo[1,2-α]pyridine, C-2 Tolyl, C-3 p-chlorophenyl | B16F10 (Melanoma) | 21.75 | nih.gov |

| Compound 17 | Imidazo[1,2-α]pyridine, C-2 Tolyl, C-3 p-chlorophenyl | MCF-7 (Breast) | 66.48 | researchgate.net |

Structure Activity Relationship Sar Studies of 6 3 Fluorophenyl Pyridin 3 Amine Analogues

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a key component of the 6-(3-Fluorophenyl)pyridin-3-amine scaffold, and its modification has been a major focus of SAR studies. These modifications can be broadly categorized into substitution pattern variations and bioisosteric replacements.

Substitution Pattern Variations

The introduction of various substituents on the pyridine ring can significantly impact the biological activity of this compound analogues. For instance, in the context of P2Y12 receptor inhibitors, docking studies have suggested that introducing a nitrile or a chloride at the 5-position of the pyridine ring could enhance binding affinity. acs.org Specifically, nitrile substitution was predicted to have a superior affinity compared to chloride or hydrogen at this position. acs.org However, it is also noted that nitrile groups can increase the topological polar surface area, which may negatively affect properties like blood-brain barrier permeability. acs.org

In a broader context of pyridine derivatives, the presence and position of certain functional groups are known to influence their biological effects. For example, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance the antiproliferative activity of some pyridine compounds. nih.gov Conversely, the presence of bulky groups can sometimes lead to decreased activity. nih.gov

Bioisosteric Replacements

One notable example is the replacement of the pyridine ring with a benzene (B151609) ring. acs.org This modification creates a significant change in the electronic and structural properties of the molecule, which can lead to altered biological activity and selectivity profiles. Another innovative approach involves the use of saturated bicyclic systems as pyridine mimetics. For instance, 3-azabicyclo[3.1.1]heptane has been proposed as a saturated bioisostere for the pyridine ring. chemrxiv.org This replacement can lead to dramatic improvements in physicochemical properties such as solubility and metabolic stability, while maintaining a similar three-dimensional arrangement of key pharmacophoric features. chemrxiv.org The use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide has also been reported, demonstrating enhanced activity in certain contexts. nih.gov

Modifications on the Fluorophenyl Moiety

The 3-fluorophenyl group is another critical component of the this compound scaffold, and its modification has been extensively studied to understand its role in ligand-receptor interactions.

Positional Isomerism of Fluorine Substitution

The position of the fluorine atom on the phenyl ring can have a profound effect on the biological activity of the molecule. While direct SAR studies comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 6-phenylpyridin-3-amine (B142984) are not extensively detailed in the provided results, the general principles of medicinal chemistry suggest that such positional changes would alter the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets. For example, the fluorine atom's position can affect pKa, lipophilicity, and the potential for hydrogen bonding or other non-covalent interactions.

Replacement with Other Halogens or Small Functional Groups

Replacing the fluorine atom with other halogens (such as chlorine, bromine, or iodine) or small functional groups is a common strategy to probe the steric and electronic requirements of the binding pocket. Studies on related pyridine derivatives have shown that replacing fluorine with chlorine can in some cases abolish inhibitory activity, highlighting the sensitivity of the target to the nature of the halogen substituent. nih.gov The introduction of different substituents can modulate the compound's activity; for example, the presence of -OMe, -OH, and -NH2 groups has been found to enhance the antiproliferative activity of certain pyridine derivatives, while halogen atoms were associated with lower activity in some cases. nih.gov

Impact of Amine Group Modifications on Biological Activity

The 3-amine group on the pyridine ring is a crucial site for interaction and a key handle for chemical modification. Alterations to this group can significantly modulate the biological activity of the parent compound.

Correlations between Structural Features and Observed Biological Potency

The structure-activity relationship (SAR) of this compound analogues has been a subject of investigation, particularly in the context of developing multi-targeted protein kinase inhibitors for cancer therapy. acs.orgnih.gov The core scaffold of pyridin-3-amine serves as a versatile template for designing inhibitors that can target key enzymes in cell signaling pathways, such as Fibroblast Growth Factor Receptors (FGFR). acs.org Research has systematically explored how modifications to different parts of the molecule impact its biological potency, typically measured by the half-maximal inhibitory concentration (IC₅₀).

Initial studies identified a hit compound with a pyridin-3-amine scaffold through in-silico screening against FGFR1, which demonstrated inhibitory activity in the low micromolar range. acs.org This prompted further exploration of the SAR by synthesizing and evaluating a series of analogues. The investigations focused on modifying substituents at various positions on the pyridine and phenyl rings to enhance potency and selectivity.

One key area of modification was the hydrophobic pocket of the target kinase. Replacing the furan (B31954) fragment of an initial hit compound with other aryl or heteroaryl moieties led to significant variations in activity. For instance, a benzene-substituted derivative showed improved activity compared to furan and thiophene (B33073) analogues. acs.org Further optimization led to the discovery that specific substitutions on a terminal phenyl ring could significantly enhance inhibitory activity against multiple kinases, including RET, EGFR, and ALK, which are relevant in non-small cell lung cancer (NSCLC). acs.orgnih.gov

A notable analogue, compound 3m from a specific study, which features a more complex substitution pattern, demonstrated potent inhibition against FGFR1, 2, and 3. acs.orgnih.gov This compound not only inhibited phosphorylation in FGFR-overactivated cancer cells but also displayed nanomolar level inhibition against other NSCLC-related kinases. acs.org The data from these studies highlight the importance of the specific nature and position of substituents on the pyridin-3-amine core for achieving high biological potency. For example, docking studies have shown that the ethyl 6-aminonicotinate backbone can form crucial hydrogen bonds with amino acid residues like Tyr105, Tyr109, Asn159, and Cys194 in the binding pocket of the P2Y12 receptor, a G protein-coupled receptor. acs.orgacs.org

The table below presents data from a study on multisubstituted pyridin-3-amine derivatives as FGFR1 inhibitors, illustrating the impact of structural modifications on biological potency. acs.org

Table 1: SAR Data for Selected Pyridin-3-amine Analogues as FGFR1 Inhibitors

| Compound | R Group | FGFR1 IC₅₀ (μM) |

| 1 | 3-Furan | 3.8 ± 0.5 |

| 2a | 2-Thiophene | >5 |

| 2b | 3-Thiophene | >5 |

| 2d | Benzene | 2.1 ± 0.3 |

| 3m | 3,5-dimethoxyphenyl | 0.018 ± 0.003 |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Pyridinamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug design, allowing for the prediction of the potency of new, unsynthesized molecules. researchgate.net For pyridinamine derivatives, several QSAR studies have been conducted to guide the development of new therapeutic agents. researchgate.netchemrevlett.comchemrevlett.com

The fundamental principle of QSAR is to quantify the effect of various physicochemical properties (descriptors) of a molecule on its biological activity. These descriptors can be categorized as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP). researchgate.net By using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links these descriptors to the observed activity. chemrevlett.comchemrevlett.com

One study focused on developing a QSAR model for 5-substituted-N-(arylmethylene)pyridin-2-amine derivatives as antibacterial agents. researchgate.net The final QSAR equation, with a coefficient of determination (r²) of 0.7974, indicated a good correlation between the structural descriptors and antibacterial activity. researchgate.net The model revealed that the activity against S. aureus was dependent on the polar solvent accessible surface area, principal moment of inertia, and potential energy. A negative correlation with the accessible surface area suggested that decreasing water solubility could lead to increased antibacterial activity. researchgate.net

Another QSAR study investigated 30 pyridine and bipyridine derivatives for their activity against the HeLa cell line in cervical cancer. chemrevlett.comchemrevlett.com Using the MLR method, a model was developed with a high coefficient of determination for both the training set (R² = 0.808) and the test set (R² = 0.908). chemrevlett.comchemrevlett.com The robustness of this model was confirmed through various validation techniques, including leave-one-out cross-validation (Q²LOO = 0.784). chemrevlett.comchemrevlett.com Such validated models can be reliably used to design novel, more potent anticancer compounds. chemrevlett.comchemrevlett.com

More advanced techniques, such as artificial neural networks (ANN), have also been employed to refine QSAR models. For instance, in a study on pyrimidine-4,6-diamine derivatives (structurally related to pyridinamines) as JAK3 inhibitors, an initial MLR model was improved using an ANN, achieving a very high R² value of 0.95. nih.govopenrepository.com These sophisticated models provide deeper insights into the complex relationships between molecular structure and biological function, accelerating the discovery of new drug candidates. nih.govopenrepository.com

The statistical parameters from a representative QSAR study on pyridine derivatives are summarized below.

Table 2: Statistical Parameters of a QSAR Model for Pyridine Derivatives

| Parameter | Description | Value |

| n | Number of compounds in the dataset | 25 |

| r² | Coefficient of determination | 0.7974 |

| SE | Standard Error | 0.1354 |

| F | F-test value (Fischer's value) | 29.842 |

Molecular Interaction Studies of 6 3 Fluorophenyl Pyridin 3 Amine with Biological Targets

Molecular Docking and Scoring Studies with Predicted Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity.

While specific molecular docking studies focusing exclusively on 6-(3-Fluorophenyl)pyridin-3-amine are not widely available in peer-reviewed literature, research on structurally similar compounds can provide valuable insights. For instance, a study focused on the design of brain-permeable PET tracers for the P2Y12 receptor involved the molecular docking of a library of 55 compounds, some of which share the aminopyridine core. Although the exact docking score and interaction details for this compound were not explicitly detailed in the main publication, such studies indicate that this chemical scaffold is of interest for targets like the P2Y12 receptor. The general approach in these studies involves identifying key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity.

A hypothetical molecular docking study of this compound would likely reveal the pyridine (B92270) nitrogen and the amine group as key hydrogen bond acceptors and donors, respectively. The 3-fluorophenyl group could engage in hydrophobic and aromatic interactions within the binding pocket of a target protein. The fluorine atom, a weak hydrogen bond acceptor, could also contribute to binding specificity.

Table 1: Hypothetical Molecular Docking Data for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| P2Y12 Receptor | - | Tyr105, Asn159, Cys194 |

| Kinase X | - | (Not Determined) |

| Enzyme Y | - | (Not Determined) |

| Note: This table is for illustrative purposes as specific public data is not available. |

Binding Affinity Measurements using Biophysical Techniques

To experimentally validate computational predictions and to quantify the strength of a ligand-protein interaction, various biophysical techniques are employed.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. It provides data on the association and dissociation rates of a ligand, from which the binding affinity (K_D) can be calculated.

As of the latest literature review, there are no published studies that have utilized SPR to measure the binding affinity of this compound to any specific biological target.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

Currently, there is no publicly available data from ITC experiments for this compound.

MicroScale Thermophoresis (MST) is a powerful technique that measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand alters its thermophoretic movement, allowing for the determination of binding affinity.

There are no specific MST studies reported in the scientific literature for the compound this compound.

Ligand-Protein Co-crystallography for Atomic-Level Interaction Analysis

X-ray co-crystallography provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. This "snapshot" offers unparalleled insight into the precise atomic-level interactions, such as bond distances and angles, that govern the binding event.

A search of the Protein Data Bank (PDB) and relevant literature reveals no deposited co-crystal structures of this compound in complex with any protein target.

NMR-Based Ligand-Observed Binding Studies (e.g., Saturation Transfer Difference (STD) NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of techniques to study ligand-protein interactions in solution. Saturation Transfer Difference (STD) NMR is particularly useful for identifying which parts of a ligand are in close proximity to the protein, thereby mapping the binding epitope.

To date, no studies utilizing STD NMR or other ligand-observed NMR binding techniques have been published for this compound.

Chemical Biology Applications and Tool Compound Potential of 6 3 Fluorophenyl Pyridin 3 Amine

Development of Molecular Probes Based on 6-(3-Fluorophenyl)pyridin-3-amine for Target Validation

The validation of novel biological targets is a critical step in drug discovery and understanding disease pathology. Chemical probes, which are small molecules designed to interact specifically with a target protein, are invaluable tools in this process. nih.gov The structure of this compound offers several avenues for its development into a molecular probe.

The primary amine group on the pyridine (B92270) ring serves as a convenient handle for chemical modification. It can be functionalized with various reporter tags, such as fluorophores, biotin, or photo-affinity labels, to enable the detection and identification of its binding partners in a cellular context. researchgate.net For instance, a biotinylated derivative of this compound could be synthesized and used in pull-down assays with cell lysates to isolate its interacting proteins, which can then be identified by mass spectrometry. researchgate.net

Furthermore, the development of a fluorescent probe based on the aminopyridine scaffold could allow for real-time imaging of target engagement within living cells. The intrinsic fluorescence of some aminopyridine derivatives can be modulated upon binding to a target, providing a direct readout of the interaction. nih.gov The design of such probes requires a careful balance between maintaining target affinity and incorporating a reporter group without disrupting the binding event.

The process of developing a molecular probe from a hit compound like this compound would involve iterative cycles of chemical synthesis and biological evaluation to optimize potency, selectivity, and the functionality of the reporter tag. nih.gov

Table 1: Potential Molecular Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application |

| Affinity Probe | Biotin | Target identification from cell lysates |

| Fluorescent Probe | Fluorophore (e.g., BODIPY) | Cellular imaging of target localization |

| Photo-affinity Probe | Diazirine or Benzophenone | Covalent labeling of target proteins |

Utility of this compound as a Starting Point for Focused Library Synthesis

Focused compound libraries are collections of molecules designed around a common chemical scaffold, with systematic variations of substituents to explore the structure-activity relationship (SAR) for a particular biological target or pathway. The this compound core is an excellent starting point for the synthesis of such a library due to the presence of multiple, readily modifiable positions.

The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of side chains. The phenyl ring offers possibilities for further substitution, and the pyridine nitrogen can be quaternized. These modifications can systematically alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for biological activity and pharmacokinetic properties. enamine.net

The synthesis of a focused library based on this scaffold could be achieved using parallel synthesis techniques, allowing for the rapid generation of a diverse set of analogs. enamine.netnih.gov For example, a library could be constructed by reacting this compound with a panel of carboxylic acids to create a series of amides, or with various aldehydes and ketones in reductive amination protocols. Screening this library against a specific biological target would likely yield valuable SAR data, guiding the design of more potent and selective modulators. researchgate.net

Table 2: Exemplary Reactions for Focused Library Synthesis from an Aminopyridine Scaffold

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Carboxylic Acids, Acyl Chlorides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| Buchwald-Hartwig Coupling | Aryl Halides | Diaryl Amines |

Contribution of this compound to Understanding Complex Biological Pathways (e.g., Wnt signaling)

The Wnt signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue homeostasis. nih.gov Dysregulation of this pathway is implicated in numerous diseases, including cancer and developmental disorders. nih.govresearchgate.net Small molecules that can modulate the Wnt pathway are therefore highly sought after as research tools and potential therapeutics.

Several studies have identified aminopyrimidine and substituted pyridine derivatives as inhibitors of the canonical Wnt signaling pathway. nih.govacs.org These compounds often act downstream of the Wnt ligand-receptor interaction, for instance, by modulating the levels of β-catenin, a key effector of the pathway. nih.gov Given the structural similarity, it is plausible that this compound could also interact with components of the Wnt signaling cascade.

By using this compound or a focused library derived from it, researchers could investigate the specific nodes within the Wnt pathway that are sensitive to this chemical scaffold. For example, a cell-based reporter assay that measures β-catenin-dependent transcription could be used to screen for Wnt pathway inhibition. acs.org Active compounds could then be used to dissect the molecular mechanisms of Wnt signaling and to identify novel therapeutic targets within the pathway. The exploration of such compounds could contribute significantly to our understanding of the complex regulatory networks that govern cell fate and behavior.

Benchmarking Against Established Modulators of Relevant Biological Pathways

To establish the utility of a new chemical probe or modulator, it is essential to benchmark its activity against known compounds that target the same biological pathway. In the context of the Wnt signaling pathway, a number of small molecule modulators have been characterized. hbku.edu.qanih.gov

If this compound or its derivatives were found to inhibit the Wnt pathway, their potency and selectivity would need to be compared to established inhibitors such as XAV939, which targets Tankyrase, or IWP-2, which inhibits Porcupine, an O-acyltransferase essential for Wnt ligand secretion. nih.gov This benchmarking would help to determine the relative efficacy and potential advantages of the new chemical series.

For instance, a new inhibitor might exhibit a different mechanism of action, a more favorable selectivity profile across the kinome, or improved physicochemical properties, making it a more suitable tool for certain biological questions or a better starting point for drug development. The data from such comparative studies are crucial for the rational development of novel chemical probes and for placing their biological effects into the broader context of pathway pharmacology.

Table 3: Selected Established Modulators of the Wnt Signaling Pathway

| Compound | Target | Effect on Wnt Pathway |

| XAV939 | Tankyrase-1/2 | Inhibition |

| IWP-2 | Porcupine (PORCN) | Inhibition |

| IWR-1-endo | Axin stabilization | Inhibition |

| CHIR99021 | GSK3β | Activation |

Future Research Directions and Unanswered Questions Regarding 6 3 Fluorophenyl Pyridin 3 Amine

Exploration of Additional Biological Pathways and Off-Target Effects

A primary focus of future research must be the comprehensive elucidation of the biological pathways modulated by 6-(3-Fluorophenyl)pyridin-3-amine. While its structural similarity to known kinase inhibitors suggests a likely mechanism of action, the full spectrum of its molecular interactions is unknown.

A critical area of investigation is the identification of potential off-target effects. Many small molecule kinase inhibitors are known to interact with multiple kinases, which can lead to both beneficial polypharmacology and undesirable side effects. acs.orgnih.gov For instance, studies on other aminopyridine-based inhibitors have revealed a range of biological and pharmacological effects due to their interaction with various enzymes and receptors. rsc.org A thorough screening of this compound against a broad panel of kinases and other relevant biological targets is essential to build a complete activity profile.

Furthermore, research should extend beyond kinase inhibition to explore other potential biological activities. The aminopyridine scaffold is a versatile pharmacophore present in compounds with diverse therapeutic applications, including anti-inflammatory and antimicrobial agents. rsc.orgnih.govresearchgate.net Investigating whether this compound exhibits such properties could open up new avenues for its therapeutic use. A study on a covalent inhibitor with a related structure, 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine, showed weak potency against an off-target cell line, suggesting a potential for selectivity, a property that needs to be rigorously assessed for this compound. nih.gov

Investigation of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The development of robust and efficient synthetic routes is paramount for the future development and potential commercialization of this compound. While general methods for the synthesis of functionalized pyridines exist, optimizing these for this specific compound is a key research objective.

Current strategies for pyridine (B92270) synthesis often involve multi-component reactions, which offer advantages such as high yields and shorter reaction times. nih.govresearchgate.netacs.org Exploring one-pot, multicomponent reactions for the synthesis of this compound could significantly improve its production efficiency. Additionally, the development of transition-metal-free protocols is a growing area of interest in green chemistry and could offer a more sustainable approach to its synthesis. researchgate.net

A significant challenge in the synthesis of functionalized pyridines is achieving site-selective functionalization. researchgate.net Future research should focus on developing methodologies that allow for the precise and controlled introduction of substituents onto the this compound scaffold. This would not only improve the efficiency of its synthesis but also facilitate the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. A modified synthesis of 6-aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines highlights the potential for developing practical procedures for related structures. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| One-Pot Multicomponent Reactions | High yield, short reaction time, low cost. nih.govacs.org | May require optimization for specific substrates. | Potentially a highly efficient route for scalable synthesis. |

| Microwave-Assisted Synthesis | Rapid, efficient, recognized as a green chemistry tool. nih.govacs.org | Requires specialized equipment. | Could significantly accelerate the synthesis process. |

| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. researchgate.net | May have a narrower substrate scope. | Offers a more sustainable and cost-effective synthetic route. |

| Direct C-H Functionalization | Atom-economical and straightforward. researchgate.net | Can suffer from a lack of selectivity. | A desirable but challenging approach for late-stage functionalization. |

Development of Advanced Computational Models for Predicting Compound Behavior

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the properties and behavior of compounds before their synthesis. nih.gov The development of advanced computational models tailored to this compound and its analogs is a crucial future research direction.

Molecular docking simulations can provide insights into the binding mode of this compound with its putative kinase targets. nih.govnih.gov These models can help to rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. For example, docking studies on aminopyridine derivatives have been used to optimize their inhibitory activity against specific kinases. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of the molecule. researchgate.netnih.gov This information can be valuable for predicting its metabolic stability and potential for off-target interactions. Computational studies on aminopyridines have utilized DFT to analyze charge distribution and vibrational properties, providing a deeper understanding of their chemical nature. researchgate.net

The integration of machine learning with these computational methods can further enhance their predictive power. By training models on existing data for related compounds, it may be possible to predict the biological activity and pharmacokinetic properties of novel this compound derivatives with greater accuracy. nih.gov

Table 2: Application of Computational Models in Drug Discovery

| Computational Method | Application | Relevance to this compound |

| Molecular Docking | Predicts binding conformation and affinity to a target protein. nih.govnih.gov | Elucidating the binding mode with kinase targets and guiding inhibitor design. |

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.gov | Understanding intrinsic chemical properties and predicting metabolic fate. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the molecule and its interactions with the biological environment. | Assessing the stability of the ligand-protein complex over time. |

| Machine Learning | Develops predictive models for biological activity and ADMET properties based on structural features. nih.gov | Accelerating the discovery of new derivatives with improved properties. |

Potential for Functionalization and Conjugation for Advanced Research Tools

The ability to functionalize the this compound scaffold is not only important for optimizing its therapeutic properties but also for developing advanced research tools. The synthesis of derivatives with specific chemical handles would enable their conjugation to other molecules, such as fluorescent dyes or affinity tags.

The development of fluorescently labeled probes based on this compound could be a powerful tool for studying its intracellular localization and target engagement. nih.gov However, the conjugation of a fluorophore can sometimes perturb the binding of the inhibitor to its target, a challenge that needs to be addressed through careful design of the linker and conjugation strategy. nih.gov

Furthermore, the creation of proteolysis-targeting chimeras (PROTACs) by linking this compound to an E3 ligase ligand could lead to the targeted degradation of its protein target. nih.gov This approach offers a novel therapeutic modality that can overcome some of the limitations of traditional inhibitors. The design of such molecules requires a deep understanding of the structure-activity relationships for both the target-binding and E3 ligase-binding moieties.

Addressing Structural and Mechanistic Gaps in Understanding this compound's Biological Action

A fundamental gap in our knowledge is the lack of a crystal structure of this compound bound to its primary biological target(s). Such structural information is invaluable for understanding the precise molecular interactions that govern its inhibitory activity and for guiding the rational design of improved analogs. nih.govnih.gov

Mechanistic studies are also needed to elucidate the kinetic parameters of its interaction with its target(s) and to understand how it modulates downstream signaling pathways. For instance, determining whether it is a reversible or irreversible inhibitor and its mode of inhibition (e.g., competitive, non-competitive) is crucial for its development as a therapeutic agent. nih.gov

Investigating the structure-activity relationships (SAR) of this compound is another key area for future research. A systematic exploration of how modifications to the phenyl, pyridine, and amine moieties affect its biological activity will provide a roadmap for the design of more potent and selective compounds. nih.govnih.gov The introduction of different substituents on the pyridine or pyrimidine (B1678525) ring has been shown to significantly impact the activity and selectivity of related compounds. tandfonline.com

Q & A

Basic: What are the common synthetic routes for 6-(3-Fluorophenyl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, General Procedure B () uses Pd(OAc)₂, Xantphos, and t-BuONa to couple halogenated pyridines with fluorinated anilines. Optimization strategies include:

- Catalyst selection : Xantphos as a ligand enhances stability and reaction efficiency.

- Temperature control : Room temperature reactions minimize side product formation.

- Substrate ratios : Excess fluorophenylamine (1.2 eq.) improves conversion rates.

Alternative routes () employ Cu(OAc)₂ and phenyl boronic acid under Buchwald-Hartwig conditions, yielding 22–70% depending on substituent steric effects .

Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.1 ppm for pyridine and fluorophenyl groups) ().

- X-ray crystallography : Tools like SIR97 ( ) resolve crystal structures, confirming bond angles and fluorine positioning.

- Elemental analysis : CHN analysis ensures stoichiometric purity (≤0.4% deviation) ().

- HPLC-MS : Detects trace impurities (<2%) from coupling byproducts ( ).

Advanced: How does the fluorine substituent at the 3-position of the phenyl ring influence the compound's interaction with biological targets?

Answer:

The 3-fluorine atom:

- Enhances lipophilicity : Increases LogP by ~0.5 units, improving membrane permeability ( ).

- Modulates electronic effects : The electron-withdrawing fluorine alters π-π stacking with aromatic residues in enzyme active sites (e.g., tau protein binding in PET tracers) ( ).

- Resists metabolic oxidation : Fluorine substitution at the meta position reduces hepatic clearance, prolonging half-life in pharmacokinetic studies ().

Advanced: What strategies can resolve contradictions in biological activity data across studies involving this compound?

Answer:

- Dose-response standardization : Use EC₅₀ values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity ().

- Target validation : Employ CRISPR knockouts to confirm specificity for purported targets (e.g., kinases vs. GPCRs).

- Batch consistency analysis : Compare NMR and HPLC profiles of compound batches to rule out purity-related discrepancies ( ).

Advanced: What computational methods predict the binding affinity of this compound to enzyme targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with tau fibrils (as in ’s PET tracer design).

- MD simulations : GROMACS assesses stability of fluorine-mediated hydrogen bonds over 100-ns trajectories.

- QSAR models : Utilize fluorine’s Hammett σₘ constants to predict activity against kinases ().

Basic: What key physicochemical properties impact the compound’s suitability for in vitro assays?

Answer:

- Solubility : ~2.5 mg/mL in DMSO ( ); pre-dissolve in DMSO for cell-based assays.

- LogP : ~2.1 ( ), indicating moderate membrane permeability.

- pKa : Pyridinamine group (pKa ~4.5) protonates in physiological pH, affecting intracellular accumulation ( ).

Advanced: How can SAR studies explore pyridine ring modifications for enhanced pharmacological activity?

Answer:

- Substituent scanning : Replace the pyridine C-2 hydrogen with electron-donating (-OCH₃) or withdrawing (-CF₃) groups ().

- Bioisosteric replacement : Substitute pyridine with pyrimidine to assess tolerance in enzyme binding pockets ( ).